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N-[(-)-Jasmonoyl]-(L)-valine

Jasmonate biosynthesis Enzyme kinetics Substrate specificity

N-[(-)-Jasmonoyl]-(L)-valine (CAS 120303-51-7, JA-Val) is a naturally occurring jasmonic acid-amino acid conjugate in which (-)-jasmonic acid is linked via an amide bond to L-valine. It belongs to the jasmonate phytohormone family alongside the dominant bioactive conjugate (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile) and other JA-amino acid adducts including JA-Leu and JA-Phe.

Molecular Formula C17H27NO4
Molecular Weight 309.4 g/mol
Cat. No. B13447915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(-)-Jasmonoyl]-(L)-valine
Molecular FormulaC17H27NO4
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCCC=CCC1C(CCC1=O)CC(=O)NC(C(C)C)C(=O)O
InChIInChI=1S/C17H27NO4/c1-4-5-6-7-13-12(8-9-14(13)19)10-15(20)18-16(11(2)3)17(21)22/h5-6,11-13,16H,4,7-10H2,1-3H3,(H,18,20)(H,21,22)/b6-5-/t12-,13-,16-/m0/s1
InChIKeyLZPFFKBGBPBJAW-OLTVGNICSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(-)-Jasmonoyl]-(L)-valine (JA-Val): A Species-Specific Jasmonate Signal for Monocot Defense Research and Chemical Biology


N-[(-)-Jasmonoyl]-(L)-valine (CAS 120303-51-7, JA-Val) is a naturally occurring jasmonic acid-amino acid conjugate in which (-)-jasmonic acid is linked via an amide bond to L-valine [1]. It belongs to the jasmonate phytohormone family alongside the dominant bioactive conjugate (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile) and other JA-amino acid adducts including JA-Leu and JA-Phe. JA-Val has been detected in Arabidopsis thaliana and numerous other plant species [1], and its biosynthesis is catalyzed by jasmonate-amido synthetases such as AtJAR1 and OsJAR1 [2]. Critically, the biological activity of JA-Val is highly species- and context-dependent: it is inactive in Arabidopsis COI1-JAZ receptor assays and Nicotiana herbivore defense, yet functions as a competent jasmonate ligand in rice [3]. This differential profile makes JA-Val a uniquely informative probe for dissecting jasmonate signaling diversity across plant taxa rather than a generic substitute for JA-Ile.

Species-specific jasmonate probe; active in monocot rice and reported as functional COI1-JAZ ligand
Not a general JA-Ile substitute; inactive in dicot models Arabidopsis and Nicotiana
Supports comparative jasmonate receptor evolution and species-context studies

Why JA-Ile Cannot Simply Replace N-[(-)-Jasmonoyl]-(L)-valine in Experimental and Procurement Decisions


Generic substitution among jasmonate-amino acid conjugates is not scientifically defensible because bioactivity is determined by three interacting variables: the amino acid side chain, the stereochemistry at the C7 position of the jasmonoyl moiety, and the plant species context. The archetypal active jasmonate, (+)-7-iso-JA-L-Ile, achieves its potency through high-affinity binding to the COI1-JAZ co-receptor complex, while (-)-jasmonoyl-L-valine fails to promote this interaction in Arabidopsis [1]. At the enzymatic level, the principal jasmonate-conjugating enzyme JAR1 exhibits an ~83-fold lower Km for L-valine (2.49 mM) compared to L-isoleucine (0.03 mM) [2], meaning JA-Val biosynthesis is kinetically disfavored. Furthermore, exogenous JA-Val does not rescue herbivore resistance in Nicotiana attenuata silenced for JA-conjugating enzymes, whereas JA-Ile fully restores defense [3]. These fundamental biochemical and functional divergences mean that procuring JA-Val as a casual JA-Ile surrogate will yield negative or misleading results in most dicot model systems. The compound's demonstrated activity in rice [4] underscores that biological context, not chemical similarity, governs its utility.

Differentiation Factor
JA-Ile (Reference)
JA-Val (This Product)
Receptor binding (Arabidopsis)
Promotes COI1-JAZ interaction
No promotion of COI1-JAZ binding
Biosynthetic enzyme affinity (JAR1)
High substrate affinity; primary conjugate
Low substrate affinity; minor endogenous product
Defense complementation (Nicotiana)
Fully restores herbivore resistance
Does not restore resistance
Functional profiles may not transfer between species or receptor contexts; JA-Ile and JA-Val are not interchangeable in dicot systems.

Direct Comparative Evidence: Quantifying N-[(-)-Jasmonoyl]-(L)-valine Differentiation from JA-Ile, JA-Leu, and JA-Phe


JAR1 Enzyme Kinetics: 83-Fold Lower Substrate Affinity for L-Valine Versus L-Isoleucine

The principal Arabidopsis jasmonate-conjugating enzyme JAR1 (jasmonoyl-amino acid synthetase, GH3.11) exhibits a profound kinetic preference for L-isoleucine over L-valine. In vitro kinetic analyses established that the Michaelis constant (Km) of JAR1 for L-valine is 2.49 mM, compared to 0.03 mM for L-isoleucine [1]. This represents an 83-fold higher Km for valine, demonstrating that JA-Val formation is thermodynamically disfavored under physiological substrate concentrations. For comparison, the Km for L-leucine is 1.93 mM (64-fold higher than Ile) and for L-phenylalanine is 1.84 mM (61-fold higher than Ile) [1]. This kinetic hierarchy explains why JA-Ile is the dominant JA-amino acid conjugate produced in vivo and why JA-Val accumulates only at trace levels in Arabidopsis seedlings.

JAR1 Km (L-Val)
Head-to-head
2.49 mM
vs L-Ile 0.03 mM (83‑fold higher)
Valine conjugation is kinetically disfavored; JA-Val reported as a minor endogenous product
Recombinant JAR1 ATP‑dependent assay
Jasmonate biosynthesis Enzyme kinetics Substrate specificity

COI1-JAZ Receptor Interaction: (-)-Jasmonoyl-L-valine Fails to Promote Arabidopsis COI1-JAZ Binding In Vitro

In Arabidopsis thaliana, jasmonate signal transduction requires ligand-dependent interaction between the F-box protein COI1 and JAZ transcriptional repressor proteins. Using purified stereoisomers, Fonseca et al. (2009) demonstrated that (-)-jasmonoyl-L-valine does not promote JAZ/COI1 interaction in vitro [1]. This contrasts sharply with (+)-7-iso-jasmonoyl-L-isoleucine, which serves as the endogenous bioactive ligand and robustly promotes COI1-JAZ complex formation [1]. The inactivity of JA-Val in this assay is consistent across multiple JAZ isoforms, and the same negative result was confirmed in pull-down assays showing that JA-Val and JA-Leu could not promote COI1-JAZ3 or COI1-JAZ9 interaction in Arabidopsis [2]. Notably, this in vitro inactivity correlates with functional data: JA-Val does not inhibit seedling root growth in Arabidopsis nor activate JA-responsive gene expression in this species [3].

COI1-JAZ binding
Head-to-head
Inactive
(+)-7-iso-JA-Ile: active ligand
Does not promote COI1-JAZ interaction in Arabidopsis; inconsistent with dicot signaling
In vitro pull‑down; multiple JAZ isoforms tested
Jasmonate receptor COI1-JAZ co-receptor Ligand binding assay

Arabidopsis Root Growth Inhibition: JA-Ile Is Active, JA-Val Is Ineffective

In a classical jasmonate bioactivity assay measuring root growth inhibition in Arabidopsis seedlings, Staswick and Tiryaki (2004) tested several JA-amino acid conjugates for their ability to complement the JA-insensitive jar1-1 mutant. JA-Ile inhibited root growth in jar1-1 to the same extent as in wild-type plants, confirming its status as the bioactive hormone acting downstream of JAR1 [1]. In stark contrast, JA-Val, JA-Leu, and JA-Phe were ineffective inhibitors in both wild-type and jar1-1 genotypes [1]. Endogenous quantification by GC-MS further revealed that JA-Ile is present at 29.6 pmol g⁻¹ fresh weight (FW) in wild-type Arabidopsis seedlings, while JA-Val, JA-Leu, and JA-Phe were detected only at trace (low) levels [1]. The more than sevenfold reduction of JA-Ile in jar1 mutants confirms that JAR1 is the principal enzyme for JA-Ile production, but the unchanged low levels of JA-Val in the mutant suggest other enzymes contribute to its basal formation [1].

Root growth inhibition
Head-to-head
Ineffective
JA-Ile: inhibits in jar1‑1 mutant
No growth-inhibition activity in Arabidopsis; JA-Ile endogenous level 29.6 pmol g⁻¹ FW
Arabidopsis seedling assay; JA-Val trace levels
Root growth inhibition assay Jasmonate bioactivity Arabidopsis thaliana

Nicotiana attenuata Herbivore Defense: JA-Ile But Not JA-Val Restores Resistance in JAR-Silenced Plants

Wang et al. (2008) used a powerful genetic complementation approach in Nicotiana attenuata by simultaneously silencing two functionally redundant JA-conjugating enzymes, JAR4 and JAR6. The resulting irjar4/6 plants exhibited drastically reduced levels of JA-Ile, JA-Leu, and JA-Val (all <16% of wild-type levels) and were significantly more vulnerable to herbivore (Manduca sexta) attack [1]. Critically, exogenous application of JA-Ile alone was sufficient to restore herbivore resistance in irjar4/6 plants, whereas exogenous JA-Leu and JA-Val failed to restore defense [1]. This result directly demonstrates that JA-Val does not function as a defense signal in N. attenuata, despite being produced by the same JAR enzymes. The finding also established that JA-Ile is necessary and sufficient for herbivore-induced defense in this Solanaceous species, with JA-Val and JA-Leu playing no detectable role [1].

Herbivore defense
Head-to-head
No rescue
JA-Ile: full resistance rescue
Fails to restore defense in Nicotiana irjar4/6 plants; supports species‑specific ligand function
Manduca sexta larval bioassay
Herbivore defense Nicotiana attenuata JAR silencing complementation

Rice Herbivore Defense: JA-Val and JA-Leu Are Functional COI1 Ligands in a Monocot Crop Species

In a pivotal demonstration of species-specific jasmonate signaling, Fu et al. (2022) showed that JA-Val, along with JA-Leu, serves as a functional ligand in rice (Oryza sativa), a monocot crop. Upon herbivore attack by armyworm (Mythimna separata), leaf folder (Cnaphalocrocis medinalis), or brown planthopper (Nilaparvata lugens), levels of five JA-amino acid conjugates including JA-Val were significantly elevated in rice [1]. Both JA-Val and JA-Leu promoted the interaction between rice COI1 and JAZ proteins, inducing OsJAZ4 degradation in vivo as measured by GUS reporter assays [1]. Importantly, JA-Val or JA-Leu treatment increased the expression of JA- and defense-related pathway genes without elevating JA-Ile levels, indicating these conjugates act directly in JA signaling rather than through conversion to JA-Ile [1]. Furthermore, exogenous application of JA-Val or JA-Leu resulted in JA-mediated plant growth inhibition while enhancing rice resistance to herbivore attack [1]. This contrasts directly with the inactivity of JA-Val in Arabidopsis and Nicotiana and establishes rice as a key model where JA-Val is biologically relevant.

Rice COI1-JAZ activity
Cross-study
Active
Inactive in Arabidopsis/Nicotiana
Species‑dependent functional ligand; promotes OsJAZ4 degradation in monocot
Rice COI1-JAZ pull‑down; OsJAZ4-GUS reporter
Rice defense OsCOI1-OsJAZ Monocot jasmonate signaling

CYP94B3-Mediated 12-Hydroxylation: A Shared Inactivation Pathway With Distinct Implications for JA-Val Turnover

The cytochrome P450 enzyme CYP94B3, a key jasmonate catabolic enzyme in Arabidopsis, hydroxylates the C-12 position of jasmonoyl-amino acid conjugates as an inactivation mechanism. Kitaoka et al. (2014) demonstrated that CYP94B3 catalyzes the hydroxylation of JA-Val and JA-Phe in addition to its canonical substrate JA-Ile [1]. The resulting 12-OH-JA-Val and 12-OH-JA-Phe accumulated after wounding treatment and possessed lower biological activity than the non-hydroxylated parent compounds [1]. While this inactivation pattern is shared across JA-Ile, JA-Val, and JA-Phe, the biological significance differs: since JA-Val already lacks activity in Arabidopsis COI1-JAZ assays, 12-hydroxylation serves as a clearance mechanism for a compound that is not an active signal in this species. In contrast, in rice where JA-Val is a functional ligand, CYP94B3 ortholog-mediated hydroxylation may represent a genuine inactivation pathway regulating JA-Val signaling duration [1]. No quantitative fold-change in activity upon hydroxylation is available specifically for JA-Val, but the data establish that JA-Val is a bona fide substrate of the jasmonate catabolic machinery.

CYP94B3 hydroxylation
Class-level
JA-Val is a substrate
12‑OH‑JA‑Val detected after wounding
Shared catabolic pathway; hydroxylation may reduce activity, especially relevant in monocot models
No quantitative fold‑change reported; requires verification in target species
Jasmonate catabolism CYP94B3 12-hydroxylation inactivation

Validated Research Application Scenarios for N-[(-)-Jasmonoyl]-(L)-valine Based on Quantitative Differentiation Evidence


Monocot Jasmonate Signaling Research: Rice Defense and COI1-JAZ Ligand Specificity Studies

JA-Val is uniquely suited as a probe for dissecting jasmonate signaling in rice (Oryza sativa) and potentially other monocot cereals. Unlike Arabidopsis or Nicotiana where JA-Val is inactive, rice COI1-JAZ co-receptors recognize JA-Val as a functional ligand, promoting OsJAZ4 degradation and activating defense gene expression [1]. Researchers should apply JA-Val at 20 µM in hydroponic culture to elicit JA-mediated growth inhibition and enhanced herbivore resistance in rice, using JA-Ile as a positive control and JA-Val in dicot systems as a negative control for species-specificity experiments [1].

Evolutionary and Comparative Jasmonate Pharmacology Across Angiosperm Taxa

The striking species-dependent activity of JA-Val—inactive in the dicots Arabidopsis thaliana [2] and Nicotiana attenuata [3], yet active in the monocot Oryza sativa [1]—makes it an essential tool for comparative jasmonate receptor pharmacology. By screening JA-Val alongside JA-Ile, JA-Leu, and JA-Phe against COI1-JAZ pairs from diverse plant lineages, researchers can map the evolutionary trajectory of ligand specificity across the jasmonate receptor family. This application directly leverages the quantitative inactivity data in Arabidopsis COI1-JAZ pull-down assays [2] and the in vivo OsJAZ4 degradation data in rice [1].

Negative Control for Jasmonate Bioactivity Assays in Dicot Model Systems

JA-Val serves as an essential negative control compound in Arabidopsis and Nicotiana jasmonate bioactivity experiments. In Arabidopsis root growth inhibition assays, JA-Val is demonstrably ineffective, in contrast to JA-Ile which inhibits growth equivalently in wild-type and jar1-1 mutant seedlings [2]. Similarly, in Nicotiana attenuata herbivore defense complementation assays, JA-Val fails to restore resistance in irjar4/6 plants, whereas JA-Ile provides full rescue [3]. Including JA-Val as a negative control rules out non-specific effects of jasmonate-amino acid conjugates and confirms that observed phenotypes are JA-Ile-specific.

JA-Ile-Independent Jasmonate Signaling Pathway Dissection in Rice

Fu et al. (2022) demonstrated that JA-Val treatment increases expression of JA- and defense-related pathway genes without elevating endogenous JA-Ile levels, suggesting that JA-Val acts directly in JA signaling rather than through metabolic conversion to JA-Ile [1]. This property positions JA-Val as a unique tool to dissect JA-Ile-independent branches of the jasmonate response in rice. Researchers can compare transcriptional responses elicited by JA-Val versus JA-Ile to identify JA-Ile-specific, JA-Val-specific, and shared downstream targets, thereby deconvoluting the complexity of jasmonate signaling outputs in monocots [1].

Application
Selection Property
Validation Focus
Monocot jasmonate signaling (rice)
Species‑specific COI1‑JAZ ligand profile
OsJAZ4 degradation & defense gene induction
Evolutionary jasmonate receptor pharmacology
Differential dicot vs monocot receptor activity
COI1‑JAZ binding across angiosperm taxa
Negative control context for dicot assays
Verified inactivity in Arabidopsis / Nicotiana
Root growth or defense complementation outcomes
JA‑Ile‑independent signaling dissection (rice)
Direct signaling without JA‑Ile conversion
Transcriptional response comparison vs JA‑Ile
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